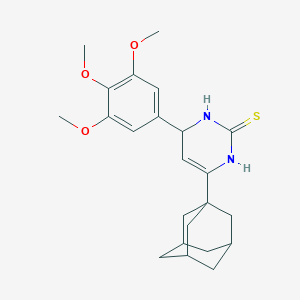
6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is a synthetic organic compound that belongs to the class of pyrimidinethiones This compound is characterized by the presence of an adamantyl group, a trimethoxyphenyl group, and a dihydropyrimidinethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a β-keto ester, the pyrimidine core can be constructed through a cyclization reaction with guanidine or thiourea under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, using a trimethoxybenzene derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrimidinethione core.
Reduction: Reduction reactions could target the pyrimidinethione core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The adamantyl and trimethoxyphenyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified pyrimidinethione core.
Substitution: Functionalized derivatives with new substituents on the adamantyl or trimethoxyphenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Specialty Chemicals: Use in the production of specialty chemicals with specific applications in various industries.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl and trimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-adamantyl)-4-phenyl-3,4-dihydro-2(1H)-pyrimidinethione
- 6-(1-adamantyl)-4-(3,4-dimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione
Uniqueness
6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinethione is unique due to the presence of the trimethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C23H30N2O3S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
6-(1-adamantyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C23H30N2O3S/c1-26-18-7-16(8-19(27-2)21(18)28-3)17-9-20(25-22(29)24-17)23-10-13-4-14(11-23)6-15(5-13)12-23/h7-9,13-15,17H,4-6,10-12H2,1-3H3,(H2,24,25,29) |
InChI Key |
NBKOLADYUCUELK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C=C(NC(=S)N2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B10953936.png)
![1-(difluoromethyl)-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10953941.png)
![methyl (4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]sulfamoyl}phenyl)carbamate](/img/structure/B10953946.png)
![2,4-dichloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10953952.png)
![2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10953960.png)
![(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B10953975.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B10953989.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-(pentafluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10953994.png)
![ethyl 2-{cyclopropyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10954000.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10954001.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954004.png)
![1-(difluoromethyl)-N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954005.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10954009.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10954011.png)
